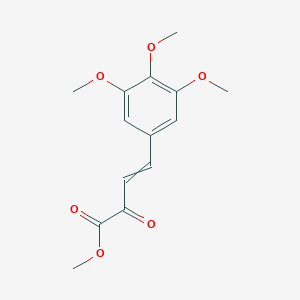![molecular formula C12H11Br2NO B14268147 2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide CAS No. 138473-53-7](/img/structure/B14268147.png)
2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide is a heterocyclic compound that features a fused oxazolo-isoquinoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide typically involves the bromination of a precursor molecule. One common method involves the bromination of (E)-1-allyl-4-hydroxy-2-oxo-N′-(pyridin-4-ylmethylene)-1,2-dihydroquinoline-3-carbohydrazide, which affords a light-orange crystalline perbromide precipitate. This precipitate is then heated to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form various fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols. Reaction conditions typically involve the use of solvents like methylene chloride and bases such as triethylamine .
Major Products
The major products formed from these reactions include various fused heterocyclic compounds, such as imidazo[1,2-a]pyridin-2-yl-2-propanol and oxazolo[3,4-a]isoquinolin-3-one derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex heterocyclic compounds.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with biological activity.
Material Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to participate in various nucleophilic substitution reactions, leading to the formation of new chemical bonds and the generation of complex molecular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one: This compound also features a bromomethyl group and is used in the synthesis of heterocyclic systems.
2-(Bromomethyl)benzonitrile: Another compound with a bromomethyl group, used in the synthesis of azolo[1,2-b]isoquinolines.
Uniqueness
2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide is unique due to its fused oxazolo-isoquinoline structure, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
138473-53-7 |
|---|---|
Molekularformel |
C12H11Br2NO |
Molekulargewicht |
345.03 g/mol |
IUPAC-Name |
2-(bromomethyl)-2,3-dihydro-[1,3]oxazolo[2,3-a]isoquinolin-4-ium;bromide |
InChI |
InChI=1S/C12H11BrNO.BrH/c13-7-10-8-14-6-5-9-3-1-2-4-11(9)12(14)15-10;/h1-6,10H,7-8H2;1H/q+1;/p-1 |
InChI-Schlüssel |
FCLOQWDMOKDKTB-UHFFFAOYSA-M |
Kanonische SMILES |
C1C(OC2=[N+]1C=CC3=CC=CC=C32)CBr.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


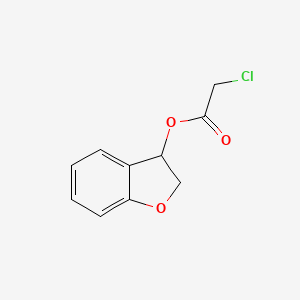
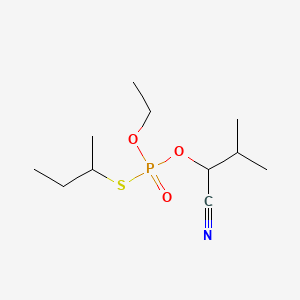


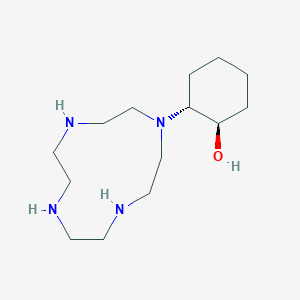
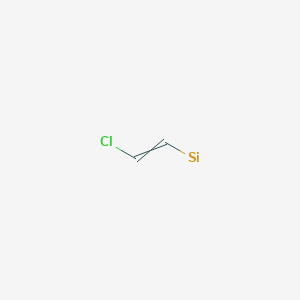
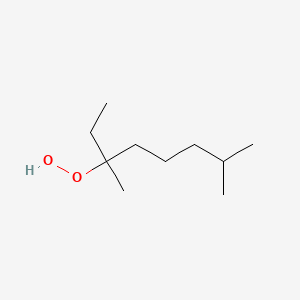

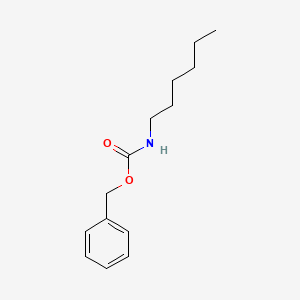

![4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide](/img/structure/B14268143.png)
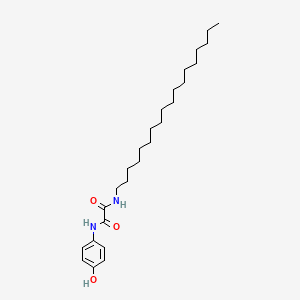
![3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane](/img/structure/B14268158.png)
